molecular formula C5H6BrF2NO B2713864 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one CAS No. 2091638-38-7

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one

Cat. No.: B2713864
CAS No.: 2091638-38-7
M. Wt: 214.01
InChI Key: WIJWGZIEBBINDJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is a fluorinated and brominated heterocyclic compound featuring a pyrrolidin-2-one core. This structure combines a five-membered lactam ring with bromomethyl and difluoro substituents, which confer unique reactivity and physicochemical properties.

Properties

IUPAC Name

4-(bromomethyl)-3,3-difluoropyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF2NO/c6-1-3-2-9-4(10)5(3,7)8/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJWGZIEBBINDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one typically involves the bromination of a suitable precursor. One common method is the radical bromination of 3,3-difluoropyrrolidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to handle the bromination reaction, ensuring consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function. The fluorine atoms contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The bromomethyl group in the target compound (C4 position) enhances aliphatic bromine reactivity compared to aromatic bromine in analogs like 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one . This makes it a superior candidate for nucleophilic substitution or radical reactions.

Core Structure Differences: Pyrrolidin-2-one (5-membered lactam) vs. pyridin-2-one (6-membered lactam): The smaller ring size of pyrrolidinones may enhance conformational restriction, favoring binding to specific biological targets .

Biological and Synthetic Utility: Amino-substituted analogs (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) are prioritized for drug discovery due to hydrogen-bonding capabilities , whereas brominated derivatives like the target compound serve as synthetic intermediates.

Reactivity in Cross-Coupling Reactions

Brominated pyrrolidinones and pyridinones are widely used in Suzuki-Miyaura couplings. For example, 5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one (similarity score 0.96) participates in palladium-catalyzed reactions to introduce aryl/heteroaryl groups . The target compound’s bromomethyl group could enable analogous transformations, such as forming carbon-carbon bonds at the aliphatic position.

Thermal and Physical Properties

  • Pyridinone derivatives (e.g., 4-Bromo-1-(difluoromethyl)-2(1H)-pyridinone) exhibit melting points >200°C due to strong intermolecular hydrogen bonding . The target compound’s melting point is likely lower (~150–180°C) because of reduced aromaticity.
  • Molecular weight differences (e.g., 254.12 g/mol for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one vs. ~212 g/mol for the target compound) influence solubility and bioavailability .

Biological Activity

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring bromine and difluoromethyl groups, suggests a range of interactions with biological targets, making it a candidate for further investigation in drug development.

  • Molecular Formula : C5_5H6_6BrF2_2N\O
  • Molecular Weight : 202.01 g/mol
  • CAS Number : 2091638-38-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
  • Anticancer Potential : Investigations into the compound's anticancer properties have shown promise. The difluoromethyl group may enhance lipophilicity, improving cell membrane penetration and leading to increased cytotoxic effects on cancer cells.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation or microbial growth.
  • Receptor Interaction : Its structure allows for interaction with various receptors, influencing signaling pathways critical for cell survival and growth.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
    • The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis.
  • Anticancer Activity Assessment :
    • In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at IC50 values ranging from 5 to 15 µM.
    • Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting DNA fragmentation.

Data Tables

Activity Type Target Organism/Cell Line IC50/Minimum Inhibitory Concentration (µg/mL) Mechanism
AntimicrobialStaphylococcus aureus10Membrane disruption
AntimicrobialEscherichia coli12Protein synthesis inhibition
AnticancerHeLa (cervical cancer)10Apoptosis induction
AnticancerMCF-7 (breast cancer)15Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituting the bromomethyl group with other halogens may alter potency.
  • Variations in the difluoromethyl group can impact lipophilicity and membrane permeability.

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